L-heptaguluronic acid heptasodium salt

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H58O43 |

|---|---|

分子量 |

1250.9 g/mol |

IUPAC名 |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,36+,37+,38+,39+,40+,41+,42+/m0/s1 |

InChIキー |

GXPCMELWUBXVLD-HTAIWMSRSA-N |

異性体SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

正規SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt

A Note on Chemical Identity: The query for "L-heptaguluronic acid heptasodium salt" did not yield specific results in scientific and chemical databases. The information presented in this guide pertains to Diethylenetriamine (B155796) Penta(methylene Phosphonic Acid) Heptasodium Salt (DTPMP Heptasodium Salt), a compound with significant industrial applications and for which substantial technical data is available. It is plausible that "this compound" is a less common or erroneous name for DTPMP Heptasodium Salt.

Executive Summary

This technical guide provides a comprehensive overview of Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt, a versatile phosphonate (B1237965) salt widely utilized for its excellent scale and corrosion inhibition properties, as well as its strong chelation capabilities. This document is intended for researchers, scientists, and professionals in drug development and other relevant industries, offering detailed information on its chemical and physical properties, mechanism of action, industrial applications, and relevant experimental protocols.

Chemical and Physical Properties

DTPMP Heptasodium Salt is the salt of Diethylenetriamine Penta(methylene Phosphonic Acid) (DTPMPA). The acid form has limited solubility in water, thus it is commonly supplied as a sodium salt solution. It is a nitrogenous organic polyphosphonic acid that is effective in inhibiting the precipitation of various mineral scales.

| Property | Value | Reference(s) |

| Synonyms | DTPMP heptasodium salt; Hepta sodium salt of Diethylene Triamine Penta (Methylene Phosphonic Acid) | [1][2] |

| CAS Number | 68155-78-2 | [2] |

| Molecular Formula | C₉H₂₁N₃Na₇O₁₅P₅ | |

| Molecular Weight | 727.07 g/mol | |

| Appearance | Amber transparent liquid | |

| pH (1% water solution) | 6.0 - 8.0 | [2] |

| Density (20°C) | 1.34 - 1.44 g/cm³ |

Mechanism of Action

The primary functions of DTPMP Heptasodium Salt are scale inhibition, corrosion inhibition, and chelation. These actions are a result of its unique molecular structure, which contains multiple phosphonate groups.

3.1 Scale Inhibition: DTPMP is a highly effective scale inhibitor, particularly against barium sulfate, calcium carbonate, and calcium sulfate.[3] Its mechanism involves:

-

Threshold Effect: At sub-stoichiometric concentrations, DTPMP molecules adsorb onto the active growth sites of micro-crystals of scaling minerals. This disrupts the crystal lattice, preventing further growth and agglomeration.

-

Crystal Distortion: The adsorption of DTPMP on the crystal surface modifies the crystal morphology, making the scale less adherent and more easily dispersed in the bulk solution.

3.2 Corrosion Inhibition: DTPMP provides corrosion protection by forming a protective film on metal surfaces. This is achieved through the formation of complexes with metal ions present on the surface, creating a barrier against corrosive agents.

3.3 Chelation: The multiple phosphonate groups in the DTPMP molecule act as ligands, enabling it to form stable, water-soluble complexes with a variety of di- and trivalent metal ions. This sequestration of metal ions prevents them from participating in scale formation or acting as catalysts in degradation reactions.

Applications in Research and Industry

DTPMP Heptasodium Salt is utilized in a wide array of industrial processes due to its stability and efficacy under harsh conditions, such as high temperatures and alkaline environments.[3]

-

Water Treatment: It is a key component in cooling water systems, boiler water treatment, and oilfield water injection systems to prevent scale and corrosion.

-

Detergents and Cleaning Agents: It acts as a sequestrant to improve cleaning efficiency by binding metal ions that can interfere with the cleaning process.

-

Pulp and Paper Industry: Used as a scale inhibitor and dispersant.

-

Textile Industry: Employed as a sequestering agent during dyeing and finishing to prevent scale formation.

-

Peroxide Bleach Stabilization: It stabilizes hydrogen peroxide by chelating metal ions that catalyze its decomposition.

-

Agriculture: Used as a chelating agent to improve the bioavailability of micronutrients to plants.

Experimental Protocols

5.1 Synthesis of DTPMPA (the parent acid)

The synthesis of DTPMPA is typically achieved through the phosphonomethylation of diethylenetriamine using phosphorous acid and formaldehyde (B43269) in the presence of a mineral acid like hydrochloric acid.[4][5]

Methodology:

-

A reaction vessel is charged with diethylenetriamine, phosphorous acid, and hydrochloric acid.[4]

-

The mixture is stirred, and the temperature is controlled to remain below 50°C during the initial exothermic reaction.[5]

-

The reactor is then heated to the reaction temperature, typically around 115°C.[4]

-

An aqueous solution of formaldehyde is added dropwise to the mixture while maintaining the reaction temperature.[4]

-

The reaction is allowed to proceed with continuous stirring for a specified period, often several hours, to ensure complete phosphonomethylation.[4]

-

After the reaction, the mixture may be concentrated by evaporating water and excess hydrochloric acid.[4]

-

For the heptasodium salt, the resulting DTPMPA solution is neutralized by the controlled addition of a sodium hydroxide (B78521) solution to a pH of approximately 7.[4]

5.2 Performance Evaluation: Scale Inhibition

The effectiveness of DTPMP as a scale inhibitor is commonly assessed using static jar tests and dynamic tube blocking tests.

5.2.1 Static Jar Test

This method evaluates the inhibitor's performance under static conditions.[6][7]

Methodology:

-

Prepare two synthetic brine solutions: one containing the scaling cations (e.g., Ca²⁺, Ba²⁺) and another with the anions (e.g., CO₃²⁻, SO₄²⁻).

-

In a series of jars, add the cation-containing brine and different concentrations of the DTPMP inhibitor solution.

-

Initiate the scaling reaction by adding the anion-containing brine to each jar. A blank with no inhibitor is also prepared.

-

The jars are sealed and placed in a water bath at the desired test temperature for a specified duration (e.g., 24 hours).

-

After incubation, the solutions are filtered, and the supernatant is analyzed for the concentration of the scaling cation (e.g., using ICP-OES or titration).

-

The scale inhibition efficiency is calculated based on the amount of cation that remains in the solution compared to the blank.

5.2.2 Dynamic Tube Blocking Test

This test simulates flowing conditions to determine the Minimum Inhibitor Concentration (MIC) required to prevent scale deposition.[8][9][10]

Methodology:

-

Cation- and anion-containing brines are pumped separately through pre-heating coils to reach the test temperature.

-

The inhibitor solution is injected at a specific concentration into one of the brine streams before they are mixed.

-

The two streams are then combined and flow through a narrow-bore capillary tube.

-

The differential pressure across the capillary tube is continuously monitored.

-

Scale formation and deposition in the tube cause a restriction, leading to an increase in differential pressure. The time taken to reach a predefined pressure increase is the "scaling time".

-

The test is repeated with decreasing inhibitor concentrations to determine the MIC, which is the lowest concentration that provides a desired period of protection against scaling.[9]

5.3 Chelation Capacity Determination

The chelation capacity of DTPMP can be quantified by titration with a standard metal ion solution in the presence of a metal-ion indicator.[11]

Methodology:

-

A known volume of the DTPMP solution is placed in a flask and diluted with deionized water.

-

A buffer solution is added to adjust the pH to a level where the metal-indicator complex is stable (e.g., pH 10 for calcium titration with Eriochrome Black T).[12]

-

A small amount of the metal-ion indicator is added.

-

The solution is titrated with a standardized solution of the metal ion of interest (e.g., calcium acetate (B1210297) or calcium chloride).[11]

-

The endpoint is reached when all the DTPMP has been complexed, and the excess metal ions cause a color change in the indicator.[12]

-

The chelation value is then calculated based on the volume of the titrant used.

Toxicological and Environmental Data

DTPMP and its salts have been studied for their toxicological and environmental impact. The data indicates low toxicity and a low potential for bioaccumulation.

| Parameter | Value | Species | Reference(s) |

| Acute Oral LD50 | 5838 - 8757 mg/kg bw | Rat | [13][14] |

| Acute Dermal LD50 | > 5838 mg/kg bw | Rat | [13][14] |

| 90-Day Feeding Study (NOAEL) | 83 mg/kg bw/day | Male Rat | [13] |

| Biodegradability | Not readily biodegradable | [15] | |

| Bioaccumulation Potential | Low (BCF < 94) | Fish (Cyprinus carpio) | [15] |

| Aquatic Toxicity (Fish) | 96-h LC50: 180-252 mg/L | Rainbow Trout | |

| Aquatic Toxicity (Invertebrates) | EC50 > 150 mg/L | [13] |

Biological Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the interaction of Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt with specific biological signaling pathways. As an industrial chemical primarily designed for its physicochemical properties of chelation and surface adsorption, its biological activity at the cellular and molecular signaling level has not been a focus of research. Its applications are not in the pharmaceutical or biomedical fields where such interactions are typically investigated. Therefore, for professionals in drug development, it is important to note that this compound is not characterized for its effects on biological signaling.

Conclusion

Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt is a high-performance chemical with well-established applications in industrial water treatment and other processes requiring scale and corrosion control. Its efficacy stems from its strong chelating properties and its ability to interfere with crystal growth. While it exhibits low toxicity and environmental persistence, its primary role is as a functional chemical in industrial settings. For researchers and scientists, understanding its fundamental mechanisms of action and the methodologies for evaluating its performance is key to its effective application and the development of new formulations.

References

- 1. DTPMPâ¢Na7,DTPMP,DTPMPâ¢Nax,CAS No.22042-96-2(x-Na) 68155-78-2(7-Na),DTPMPA,Hepta sodium salt of Diethylene Triamine Penta (Methylene Phosphonic Acid) - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]

- 2. Diethylenetriamine penta(methylene phosphonic acid) heptasaodium salt | 68155-78-2 [chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Diethylenetriaminepenta(methylene-phosphonic acid) synthesis - chemicalbook [chemicalbook.com]

- 5. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]

- 6. onepetro.org [onepetro.org]

- 7. d-nb.info [d-nb.info]

- 8. spe.org [spe.org]

- 9. spebrazilfatc.com.br [spebrazilfatc.com.br]

- 10. researchgate.net [researchgate.net]

- 11. CN106645137A - A kind of test method of chelating acid to metal calcium ion chelating ability - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. DTPMP - Ataman Kimya [atamanchemicals.com]

- 15. santos.com [santos.com]

An In-depth Technical Guide to Diethylenetriamine Penta(methylene Phosphonic Acid) Heptasodium Salt

Disclaimer: The initial topic requested was "L-heptaguluronic acid heptasodium salt." Extensive research revealed no such compound in the chemical literature. It is highly probable that this was a misnomer for Diethylenetriamine (B155796) Penta(methylene Phosphonic Acid) Heptasodium Salt , a widely used industrial chemical. This guide will focus on the latter compound, hereafter referred to as DTPMP•Na₇.

Introduction

Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇) is a versatile and highly effective sequestrant, scale inhibitor, and chelating agent. It belongs to the class of organic compounds known as phosphonates. Due to its exceptional ability to control metal ions and prevent the formation of mineral scale and corrosion, DTPMP•Na₇ is extensively used in a variety of demanding industrial applications, including water treatment, the oil and gas industry, detergents, and as a stabilizer in peroxide bleaching processes. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and primary applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

DTPMP•Na₇ is the heptasodium salt of Diethylenetriamine penta(methylene phosphonic acid) (DTPMPA). The core structure consists of a diethylenetriamine backbone with five methylene (B1212753) phosphonic acid groups attached to the nitrogen atoms. In the heptasodium salt form, seven of the acidic protons from the phosphonic acid groups are replaced by sodium ions.

Chemical Structure Diagram

Below is a 2D representation of the DTPMP•Na₇ structure.

Caption: 2D Chemical Structure of DTPMP•Na₇.

Physicochemical Properties

The physicochemical properties of DTPMP•Na₇ are summarized in the table below. These properties make it highly suitable for aqueous applications.

| Property | Value | Reference(s) |

| CAS Number | 68155-78-2 | [1] |

| Molecular Formula | C₉H₂₁N₃Na₇O₁₅P₅ | [1] |

| Molecular Weight | 727.07 g/mol | [1][2] |

| Appearance | Amber or Umber transparent liquid | [2][3] |

| Density (20°C) | 1.25 g/cm³ (min) | [2][3] |

| pH (1% water solution) | 7.0 - 9.0 | [3] |

| Solubility in Water | High (≥ 500 g/L for the acid form) | |

| Melting Point | -13 °C | [2][4] |

| Boiling Point | ~1003.3 °C | [2] |

| Flash Point | 560.6 °C | [2] |

Experimental Protocols

Synthesis of DTPMP•Na₇ (Industrial Method)

The synthesis of DTPMP•Na₇ is typically a two-step process. First, the acid form, DTPMPA, is synthesized, followed by neutralization with a sodium base to form the heptasodium salt.

Step 1: Synthesis of DTPMPA

The synthesis of DTPMPA is based on the Mannich-type reaction of diethylenetriamine, phosphorous acid, and formaldehyde (B43269).[1]

-

Reactants:

-

Diethylenetriamine (DETA)

-

Phosphorous Acid (H₃PO₃)

-

Formaldehyde (HCHO)

-

Hydrochloric Acid (HCl) (as a catalyst and reaction medium)

-

-

General Procedure:

-

Phosphorous acid and hydrochloric acid are charged into a temperature-controlled reactor.[4]

-

Diethylenetriamine is slowly added to the reactor while maintaining a low temperature (e.g., <50°C) to control the initial exothermic neutralization reaction.[4]

-

The mixture is then heated to a higher temperature (e.g., 95-120°C).[3][4]

-

Formaldehyde solution is added dropwise to the heated mixture over a period of several hours. The reaction is highly exothermic and requires careful temperature control.[4]

-

After the addition of formaldehyde is complete, the reaction mixture is held at the elevated temperature for a period to ensure the reaction goes to completion.[3]

-

The final product is a solution of DTPMPA.

-

Step 2: Formation of the Heptasodium Salt (DTPMP•Na₇)

-

Reactant:

-

Sodium Hydroxide (B78521) (NaOH) solution

-

-

General Procedure:

-

The DTPMPA solution from Step 1 is cooled.

-

A solution of sodium hydroxide is slowly added while monitoring the pH.

-

The addition of NaOH is continued until the pH of the solution reaches the desired range (typically 7.0-9.0 for the heptasodium salt).[3]

-

The final product is an aqueous solution of DTPMP•Na₇.

-

Analytical Methodologies for Quantification

Several methods are available for the quantification of phosphonates like DTPMP•Na₇ in industrial water samples. The choice of method depends on the required sensitivity and the sample matrix.

Method 1: Colorimetric Determination via UV Oxidation

This is a common method for determining the total phosphonate (B1237965) concentration in water samples.

-

Principle: The C-P bond in phosphonates is resistant to hydrolysis but can be broken by UV oxidation. The phosphonate is oxidized to orthophosphate (PO₄³⁻), which can then be quantified using a standard colorimetric method (e.g., the ascorbic acid method).[2]

-

Procedure Outline:

-

Sample Preparation: The water sample is filtered to remove suspended solids.

-

UV Digestion: An oxidizing agent (e.g., potassium persulfate) is added to the sample. The sample is then exposed to UV light in a photoreactor. This process cleaves the C-P bond, converting the organically bound phosphorus into orthophosphate.[2]

-

Colorimetric Analysis: After digestion, a mixed reagent containing molybdate (B1676688) and ascorbic acid is added. This reacts with the orthophosphate to form a blue-colored complex.[2]

-

Quantification: The intensity of the blue color is measured using a spectrophotometer or colorimeter at a specific wavelength (e.g., 880 nm). The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of phosphate (B84403) standards.

-

Method 2: Titrimetric Analysis

This method is suitable for higher concentrations of phosphonates.

-

Principle: DTPMP•Na₇ is titrated with a solution of a metal ion that forms a stable complex with the phosphonate, such as thorium(IV) nitrate. A color indicator that also complexes with the metal ion, but less strongly than the phosphonate, is used to determine the endpoint.

-

Procedure Outline:

-

An aliquot of the sample containing DTPMP•Na₇ is taken and its pH is adjusted.

-

A color indicator, such as xylenol orange, is added to the solution.

-

The solution is titrated with a standardized solution of thorium(IV) nitrate.

-

The thorium ions first react with the DTPMP•Na₇. Once all the phosphonate has been complexed, the excess thorium ions react with the indicator, causing a distinct color change, which signals the endpoint of the titration.

-

Method 3: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the analysis of trace levels of DTPMP and other phosphonates.

-

Principle: The components of a sample are separated by HPLC and then detected and quantified by mass spectrometry. Due to the high polarity and poor volatility of phosphonates, a derivatization step is often required to improve their chromatographic behavior and detection sensitivity.[1]

-

Procedure Outline:

-

Sample Preparation: The sample may undergo solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1]

-

Derivatization: The phosphonic acid groups are methylated using a reagent like trimethylsilyldiazomethane (B103560) (TMSCHN₂). This increases the volatility and improves the ionization efficiency of the analyte.[1]

-

HPLC Separation: The derivatized sample is injected into an HPLC system. Separation is typically achieved using a suitable column and mobile phase gradient.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for the derivatized DTPMP, allowing for highly selective and sensitive quantification.[1]

-

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that DTPMP•Na₇ is involved in or designed to modulate specific biological signaling pathways. Its primary interactions with biological systems are related to its low toxicity and environmental fate. It is not used as a pharmaceutical agent. The main application of DTPMP•Na₇ is as a functional chemical in industrial processes, where its strong chelating properties are paramount.

Applications and Workflows

The primary application of DTPMP•Na₇ is as a scale and corrosion inhibitor in industrial water systems.

Workflow: Scale Inhibition in Cooling Water Systems

The following diagram illustrates the logical workflow of using DTPMP•Na₇ to prevent scale formation in an industrial cooling water circuit.

Caption: Workflow for Scale Inhibition using DTPMP•Na₇.

Conclusion

Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt is a high-performance chemical with significant industrial importance. Its strong ability to chelate metal ions and inhibit crystal growth makes it an indispensable tool for maintaining the efficiency and longevity of water-based industrial systems. While it does not play a role in biological signaling, its well-understood physicochemical properties and mechanisms of action provide a solid foundation for its application in its designated fields. The experimental protocols for its synthesis and analysis, though requiring specialized equipment, are well-established, ensuring consistent quality and performance for researchers and industry professionals.

References

Technical Guide: Physicochemical Characteristics of Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇)

Disclaimer: Initial research for "L-heptaguluronic acid heptasodium salt" did not yield relevant scientific data. The information presented in this guide pertains to Diethylenetriamine (B155796) penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇) , a compound with significant industrial applications and for which substantial data is available. It is presumed that the initial query may have contained an alternative or less common nomenclature for this compound.

This technical guide provides an in-depth overview of the core physicochemical characteristics of Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt (DTPMP•Na₇). It is intended for researchers, scientists, and drug development professionals seeking comprehensive data on this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of DTPMP•Na₇. These properties are crucial for understanding its behavior in various applications, particularly in aqueous systems.

| Identifier | Value |

| Chemical Name | Diethylenetriamine penta(methylene phosphonic acid) heptasodium salt |

| CAS Number | 68155-78-2 |

| Molecular Formula | C₉H₂₁N₃Na₇O₁₅P₅ |

| Molecular Weight | 727.07 g/mol |

| Appearance | Amber-colored aqueous solution |

| Property | Value |

| Melting Point | -13 °C[1] |

| Boiling Point | Approximately 100 °C (as an aqueous solution) |

| Density | ~1.25 g/cm³ (for a ~55% aqueous solution) |

| Solubility in Water | Highly soluble |

| pH (1% solution) | 6.0 - 8.0[1] |

| Stability | Good thermal and hydrolytic stability, stable in the presence of chlorine.[2] Effective at high temperatures (above 210 °C) and in alkaline environments.[2] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of DTPMP•Na₇, based on internationally recognized guidelines.

Determination of Melting Point

The melting point of DTPMP•Na₇, which is typically supplied as an aqueous solution, is determined as the freezing point. A standard method for this is the Differential Scanning Calorimetry (DSC) method, following the principles outlined in OECD Guideline 102 .

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The phase transition from liquid to solid (freezing) is observed as an exothermic peak.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of the DTPMP•Na₇ solution is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are cooled at a constant rate (e.g., 10 °C/min) in the DSC furnace.

-

The heat flow to the sample is monitored and plotted against temperature.

-

The onset temperature of the exothermic peak corresponding to the freezing of the solution is determined as the melting point.

-

Determination of Boiling Point

The boiling point of the aqueous solution of DTPMP•Na₇ can be determined using a method such as the ebulliometer method , as described in OECD Guideline 103 .

-

Principle: An ebulliometer is used to measure the boiling point of a liquid at a given pressure by measuring the temperature of the vapor-liquid equilibrium.

-

Apparatus: A calibrated ebulliometer equipped with a thermometer and a pressure gauge.

-

Procedure:

-

The ebulliometer is filled with the DTPMP•Na₇ solution.

-

The liquid is heated to its boiling point.

-

The temperature of the boiling liquid and the ambient pressure are recorded once the temperature reading stabilizes.

-

The observed boiling point is corrected to standard pressure (101.325 kPa) if necessary.

-

Determination of Density

The density of the DTPMP•Na₇ solution is determined using a pycnometer or an oscillating densitometer , following the principles of OECD Guideline 109 .

-

Principle: The density is calculated from the mass of the liquid and its known volume.

-

Apparatus: A calibrated pycnometer of a known volume or an oscillating densitometer.

-

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the DTPMP•Na₇ solution, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, wiped dry, and weighed.

-

The density is calculated by dividing the mass of the solution by the volume of the pycnometer.

-

Determination of Water Solubility

As DTPMP•Na₇ is highly soluble in water, a quantitative determination can be performed using the Flask Method as described in OECD Guideline 105 .

-

Principle: A weighted amount of the substance is dissolved in a known volume of water at a specific temperature with agitation until saturation is reached. The concentration of the dissolved substance is then determined analytically.

-

Apparatus: A thermostatically controlled shaker or magnetic stirrer, centrifuge, and an appropriate analytical instrument (e.g., HPLC with a suitable detector).

-

Procedure:

-

An excess amount of DTPMP•Na₇ is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully taken and diluted.

-

The concentration of DTPMP•Na₇ in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The solubility is calculated from the measured concentration and the dilution factor.

-

Mechanism of Action & Synthesis Workflow

The primary industrial application of DTPMP•Na₇ is as a scale and corrosion inhibitor in water treatment processes. Its efficacy is derived from its ability to chelate metal ions and interfere with crystal growth.

Caption: Mechanism of DTPMP as a scale and corrosion inhibitor.

The synthesis of DTPMP•Na₇ generally involves the reaction of diethylenetriamine with formaldehyde (B43269) and phosphorous acid, followed by neutralization with sodium hydroxide.

Caption: Generalized synthesis workflow of DTPMP•Na₇.

References

The Keystone of Alginate: A Technical Guide to the Discovery and Natural Sources of L-Guluronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-guluronic acid, a C5 epimer of D-mannuronic acid, is a monosaccharide uronic acid that plays a pivotal role in the structure and function of alginate, a biopolymer of significant interest in the pharmaceutical, food, and biomedical industries. This technical guide provides an in-depth exploration of the discovery of L-guluronic acid and its primary natural sources. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this essential biomolecule.

The Discovery of L-Guluronic Acid: A Historical Perspective

The journey to identifying L-guluronic acid began with the discovery of its parent polymer, alginate. In the 1880s, the Scottish chemist E.C.C. Stanford first isolated a new substance from brown seaweed, which he named "algin".[1] For decades, the precise composition of this novel polysaccharide remained a subject of investigation. It was initially believed to be composed solely of D-mannuronic acid residues.

The critical breakthrough came in 1955 when Fischer and Dörfel, through meticulous experimentation, definitively demonstrated that alginate is a copolymer.[2] Employing paper chromatography, they successfully separated and identified a second uronic acid component, which was confirmed to be L-guluronic acid. This discovery fundamentally changed the understanding of alginate's structure and laid the groundwork for correlating its composition with its diverse physicochemical properties.

Natural Sources of L-Guluronic Acid

L-guluronic acid is not found as a free monosaccharide in nature. Instead, it exists as a crucial structural component of the anionic polysaccharide alginate. The primary natural sources of alginate, and therefore L-guluronic acid, are brown algae (Phaeophyceae) and certain species of bacteria.

Brown Algae (Phaeophyceae)

Brown seaweeds are the most abundant and commercially significant source of alginate. The L-guluronic acid content in algal alginates can vary significantly depending on the species, the specific part of the plant (e.g., stipe vs. frond), and environmental factors such as season and water turbulence. This variation in the ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) is a key determinant of the physical properties of the extracted alginate, such as gel strength and viscosity. Alginates with a higher proportion of L-guluronic acid typically form stronger and more brittle gels.

Bacterial Sources

Certain bacteria have also been identified as producers of alginate. The most well-studied of these are species from the genera Azotobacter and Pseudomonas. Bacterial alginates are of particular interest due to the potential for controlled production through fermentation and the ability to manipulate the polymer's composition through genetic and environmental modifications. For instance, Azotobacter vinelandii is known to produce alginates with varying levels of L-guluronic acid.[3][4]

Quantitative Analysis of L-Guluronic Acid in Natural Sources

The L-guluronic acid content in alginates is typically expressed as the M/G ratio or as a percentage of the total uronic acid content. The following tables summarize the quantitative data for L-guluronic acid in various species of brown algae and bacteria.

Table 1: L-Guluronic Acid Content in Various Brown Algae Species

| Algal Species | M/G Ratio | L-Guluronic Acid (%) | Reference(s) |

| Laminaria hyperborea (stipe) | 0.43 - 0.70 | 58.8 - 69.9 | [5][6] |

| Laminaria hyperborea (leaf) | 1.04 | 49.0 | [7] |

| Macrocystis pyrifera | 1.5 - 1.63 | 38.0 - 40.0 | [8][9] |

| Ascophyllum nodosum | 0.82 - 1.86 | 35.0 - 54.9 | [10] |

| Sargassum fluitans | 0.19 | 84.0 | [11] |

| Sargassum cristaefolium | 0.28 | 78.1 | [12] |

| Sargassum polycystum | 0.64 - 1.27 | 44.1 - 61.0 | |

| Ecklonia maxima | 0.67 | 59.9 | [9] |

Note: The percentage of L-guluronic acid is calculated from the M/G ratio using the formula: %G = 100 / (M/G + 1).

Table 2: L-Guluronic Acid Content in Bacterial Alginates

| Bacterial Species | L-Guluronic Acid (%) | Reference(s) |

| Azotobacter vinelandii | ~50 | [3] |

| Pseudomonas aeruginosa | 0 - 10 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and characterization of L-guluronic acid from its natural sources.

Protocol 1: Extraction of Alginate from Brown Seaweed

This protocol outlines a general method for the extraction of sodium alginate from brown algae.

Materials:

-

Dried brown seaweed (e.g., Laminaria hyperborea)

-

Formaldehyde (B43269) solution (4%)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃) solution, 1%

-

Deionized water

-

Blender or homogenizer

-

Centrifuge and tubes

-

Filter paper

Methodology:

-

Pre-treatment: Mill the dried seaweed into a fine powder. To prevent degradation of the alginate by polyphenols, soak the seaweed powder in a 4% formaldehyde solution for 4-6 hours at room temperature.

-

Acid Wash: Wash the pre-treated seaweed powder with 0.1 M HCl to remove acid-soluble components and convert alginate salts to alginic acid. Stir for 30 minutes and then filter.

-

Alkaline Extraction: Resuspend the acid-washed seaweed powder in a 1% sodium carbonate solution. This converts the insoluble alginic acid into soluble sodium alginate. Stir the mixture for 2 hours at 60°C.

-

Clarification: Centrifuge the mixture at 4000 x g for 20 minutes to remove solid debris. Collect the supernatant containing the sodium alginate.

-

Precipitation: Slowly add ethanol to the supernatant while stirring to precipitate the sodium alginate. Use a 2:1 ratio of ethanol to supernatant.

-

Washing and Drying: Collect the precipitated sodium alginate by filtration. Wash the precipitate with ethanol to remove impurities and then dry it in an oven at 60°C until a constant weight is achieved.

Protocol 2: Acid Hydrolysis of Alginate to Monomeric Uronic Acids

This protocol describes the complete acid hydrolysis of alginate to its constituent monosaccharides, D-mannuronic acid and L-guluronic acid.

Materials:

-

Sodium alginate

-

Sulfuric acid (H₂SO₄), 72% and 1 M

-

Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)

-

Deionized water

-

Heating block or water bath

-

Centrifuge and tubes

-

pH meter

Methodology:

-

Primary Hydrolysis: Add 1 part of 72% H₂SO₄ to 10 parts of sodium alginate powder. Incubate at 30°C for 1 hour with occasional stirring.

-

Secondary Hydrolysis: Dilute the mixture with deionized water to achieve a final H₂SO₄ concentration of 1 M. Heat the mixture at 100°C for 4 hours in a sealed tube.

-

Neutralization: Cool the hydrolysate to room temperature. Neutralize the solution by slowly adding calcium carbonate or barium carbonate until the pH reaches 6.5-7.0. The formation of insoluble calcium or barium sulfate (B86663) will occur.

-

Clarification: Centrifuge the neutralized solution at 4000 x g for 15 minutes to pellet the insoluble sulfate salts.

-

Sample Preparation for Analysis: The supernatant, containing the mixture of D-mannuronic acid and L-guluronic acid, can be collected and further analyzed using chromatography techniques.

Protocol 3: Historical Method - Paper Chromatography for the Separation of Uronic Acids (Based on Fischer and Dörfel, 1955)

This protocol provides a reconstruction of the paper chromatography method that was instrumental in the initial identification of L-guluronic acid.

Materials:

-

Whatman No. 1 chromatography paper

-

Solvent system: Pyridine-ethyl acetate-acetic acid-water (5:5:1:3 by volume)

-

Uronic acid standards (D-mannuronic acid, L-guluronic acid)

-

Aniline (B41778) hydrogen phthalate (B1215562) spray reagent

-

Chromatography tank

-

Oven

Methodology:

-

Paper Preparation: Cut the Whatman No. 1 paper into strips of the desired size. Draw a starting line in pencil about 2 cm from the bottom edge.

-

Sample Application: Apply small spots of the alginate hydrolysate and the uronic acid standards onto the starting line using a capillary tube. Allow the spots to dry completely between applications to keep them concentrated.

-

Chromatogram Development: Place the prepared chromatography paper in a chromatography tank saturated with the pyridine-ethyl acetate-acetic acid-water solvent system. Ensure the solvent level is below the starting line. Allow the solvent to ascend the paper for several hours until the solvent front is near the top edge.

-

Drying: Remove the chromatogram from the tank and mark the solvent front with a pencil. Dry the paper in a fume hood.

-

Visualization: Spray the dried chromatogram with the aniline hydrogen phthalate reagent. Heat the paper in an oven at 105°C for 5-10 minutes. Uronic acids will appear as distinct colored spots.

-

Analysis: Compare the R_f values (ratio of the distance traveled by the spot to the distance traveled by the solvent front) of the spots from the hydrolysate to those of the standards to identify the presence of L-guluronic acid and D-mannuronic acid.

Protocol 4: Modern Method - ¹H-NMR Spectroscopy for M/G Ratio Determination

This protocol describes the use of proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, a powerful and widely used technique for the quantitative analysis of the M/G ratio in alginates.[13][14]

Materials:

-

Sodium alginate sample

-

Deuterium oxide (D₂O)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Methodology:

-

Sample Preparation: To reduce the viscosity of the alginate solution, which can broaden NMR signals, the sample is typically depolymerized by mild acid hydrolysis to an average degree of polymerization of 20-50.

-

Dissolution: Dissolve the depolymerized sodium alginate sample in D₂O to a concentration of 1-5 mg/mL.

-

NMR Acquisition: Acquire the ¹H-NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve signal resolution.

-

Spectral Analysis: The M/G ratio is determined by integrating the signals corresponding to the anomeric protons (H-1) of the mannuronic and guluronic acid residues, and the H-5 proton of the guluronic acid residues. The following spectral regions are typically used:

-

H-1 of G-residues: ~5.0-5.1 ppm

-

H-1 of M-residues and H-5 of G-residues in alternating blocks: ~4.6-4.8 ppm

-

H-5 of G-residues in G-blocks: ~4.4-4.5 ppm

-

-

Calculation: The fraction of guluronic acid (F

G) and mannuronic acid (FM) can be calculated from the integrated areas of these signals, and from these values, the M/G ratio (FM/FG) is determined.

Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Caption: Workflow for the extraction of sodium alginate from brown seaweed.

Caption: General workflow for the hydrolysis and analysis of alginate.

Conclusion

The discovery of L-guluronic acid as a fundamental component of alginate was a seminal moment in polysaccharide chemistry, enabling a deeper understanding of the structure-function relationships of this versatile biopolymer. The natural abundance of L-guluronic acid within the alginates of brown algae and certain bacteria provides a rich resource for its extraction and utilization. The detailed experimental protocols and quantitative data presented in this guide offer a valuable toolkit for researchers and professionals in the fields of drug development, biomaterials, and food science. A thorough comprehension of the discovery, natural sources, and analytical methodologies for L-guluronic acid is essential for the continued innovation and application of alginate-based technologies.

References

- 1. Alginic acid - Wikipedia [en.wikipedia.org]

- 2. [Separation and determination of uronic acids by paper chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. alginor.no [alginor.no]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. algea.com [algea.com]

- 11. biosorption.mcgill.ca [biosorption.mcgill.ca]

- 12. Pharmacological and natural products diversity of the brown algae genus Sargassum - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03576A [pubs.rsc.org]

- 13. store.astm.org [store.astm.org]

- 14. rsc.org [rsc.org]

Technical Guide: Physicochemical Characterization and Application of DTPMP Heptasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the chemical compound frequently identified as the heptasodium salt of Diethylene Triamine Penta (Methylene Phosphonic Acid), commonly abbreviated as DTPMP•Na7. Initial inquiries regarding "L-heptaguluronic acid heptasodium salt" did not yield a corresponding compound in chemical literature. The prevalence of data for DTPMP•Na7 suggests a possible misnomer in the initial query. This document focuses on the verifiable properties, analytical methodologies, and industrial applications of DTPMP•Na7.

DTPMP•Na7 is an organophosphonate that serves a critical role in various industrial processes as a highly effective scale and corrosion inhibitor.[1] Its robust performance, particularly in preventing the precipitation of mineral scales such as barium sulfate, makes it an invaluable component in water treatment, oilfield operations, and the detergent industry.[2][3]

Molecular Formula and Weight Verification

The accurate determination of the molecular formula and weight is fundamental to the characterization of any chemical compound. For DTPMP•Na7, these parameters are well-established in chemical literature and technical data sheets.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Molecular Formula | C₉H₂₁N₃Na₇O₁₅P₅ | [2] |

| Molecular Weight | 727 g/mol | [2] |

| CAS Number | 68155-78-2 | [4] |

Experimental Protocols for Verification

The verification of the molecular formula and weight of DTPMP•Na7 can be achieved through a combination of mass spectrometry and elemental analysis.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of DTPMP•Na7.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of DTPMP•Na7 at a concentration of 1 mg/mL in deionized water.

-

Dilute the stock solution to a final concentration of 10-50 µg/mL with a 50:50 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% formic acid. The formic acid aids in the ionization process.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the mass spectrometer to operate in negative ion mode, as the phosphonate (B1237965) groups are anionic.

-

-

ESI-MS Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Nebulizing Gas (N₂) Flow Rate: 8-12 L/min

-

Drying Gas (N₂) Temperature: 300-350 °C

-

Mass Range: m/z 100-1000

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum and observe the distribution of multiply charged ions.

-

Use the instrument's deconvolution software to calculate the molecular weight from the observed m/z values of the multiply charged species.

-

Elemental Analysis for Formula Verification

Objective: To experimentally verify the empirical formula of DTPMP•Na7 by determining the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), Phosphorus (P), and Sodium (Na).

Methodology:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any residual moisture, which could affect the accuracy of the hydrogen and oxygen content.

-

Accurately weigh 2-3 mg of the dried DTPMP•Na7 sample into a tin capsule.

-

-

Instrumentation:

-

Utilize a CHN elemental analyzer for the determination of carbon, hydrogen, and nitrogen content.

-

Employ Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the determination of phosphorus and sodium content.

-

-

Analysis Procedure:

-

CHN Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

ICP-OES Analysis for P and Na: The sample is digested in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to bring the elements into solution. The solution is then introduced into the plasma, and the characteristic emission lines for phosphorus and sodium are measured to determine their concentrations.

-

-

Data Interpretation:

-

Compare the experimentally determined percentage composition of each element with the theoretical percentages calculated from the molecular formula (C₉H₂₁N₃Na₇O₁₅P₅). The results should be within the acceptable error margin of the instrumentation (typically ±0.4%).

-

Industrial Application: Scale Inhibition in Water Treatment

DTPMP•Na7 is widely used as a scale inhibitor in industrial water treatment processes to prevent the formation of mineral scale deposits in pipelines, boilers, and cooling towers.[5]

Workflow for Industrial Water Treatment using DTPMP•Na7

The following diagram illustrates a simplified workflow for the application of DTPMP•Na7 in an industrial water treatment system.

Mechanism of Scale Inhibition

DTPMP•Na7 functions as a scale inhibitor through several mechanisms:

-

Threshold Inhibition: At sub-stoichiometric concentrations, DTPMP•Na7 adsorbs onto the active growth sites of forming mineral crystals (e.g., calcium carbonate, barium sulfate). This disrupts the crystal lattice, preventing further growth and precipitation.

-

Dispersion: DTPMP•Na7 molecules can also adsorb onto the surface of existing microcrystals, imparting a negative charge. This causes the particles to repel each other, preventing their agglomeration and settling as scale.

-

Chelation: At higher concentrations, the multiple phosphonate groups in the DTPMP molecule can chelate (bind) with metal ions such as Ca²⁺, Mg²⁺, and Fe²⁺, forming stable, soluble complexes. This effectively removes the metal ions from the solution, preventing them from reacting with anions to form insoluble scale.[5]

References

L-heptaguluronic acid heptasodium salt CAS number and chemical identifiers

For Immediate Release

This technical guide provides an in-depth overview of L-heptaguluronic acid heptasodium salt, a specialized oligosaccharide with significant potential in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource on its chemical identity, synthesis, and biological interactions.

Chemical Identity and Properties

This compound is an oligosaccharide composed of seven L-guluronic acid monomer units, with each carboxylic acid group neutralized to its sodium salt form. While this specific heptameric salt is not widely registered with a unique CAS number, its constituent monomer and general properties can be well-defined.

Several commercial suppliers offer this compound, indicating its availability for research purposes.[1] It is typically supplied as a solid with a purity of 95% or higher.

Table 1: Chemical Identifiers for this compound and its Monomer

| Identifier | This compound | L-Guluronic Acid Sodium Salt (Monomer) |

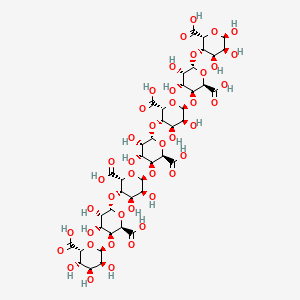

| Molecular Formula | C42H51O43Na7[1] | C6H9O7Na |

| Molecular Weight | 1404.76 g/mol [1] | 216.12 g/mol |

| CAS Number | Not available in public databases | 32510-76-2, 15769-56-9 |

| PubChem CID | Not available | Not available |

| Appearance | Solid[1] | Data not available |

Experimental Protocols: Synthesis, Purification, and Characterization

The synthesis of specific-length oligosaccharides like this compound can be approached through several methods, primarily involving the controlled degradation of a parent polysaccharide (alginate) or direct chemical synthesis.

Synthesis via Degradation of Alginate

Alginate, a naturally occurring polysaccharide from brown seaweed, is a copolymer of β-D-mannuronic acid and α-L-guluronic acid. Oligosaccharides of guluronic acid can be obtained by the selective hydrolysis of alginate.

Method 1: Acid Hydrolysis

-

Hydrolysis: A solution of polyguluronic acid (poly-G) extracted from alginate is subjected to acid hydrolysis. The conditions can be optimized, for instance, using microwave irradiation to accelerate the process. A typical condition could be treating a 5 mg/mL solution at pH 3 with microwave irradiation at 100°C for 15 minutes.

-

Neutralization: The reaction is stopped by neutralizing the solution with a suitable base (e.g., NaOH) to a neutral pH.

-

Purification: The resulting mixture of oligosaccharides of varying lengths is then subjected to purification.

Method 2: Enzymatic Degradation

-

Enzymatic Reaction: Alginate is dissolved in a buffer solution (e.g., 50 mmol L-1 Tris-HCl, pH 7.0).[2] An alginate lyase, particularly one with specificity for the G-blocks of alginate, is added to the solution. The reaction is allowed to proceed at an optimal temperature for the enzyme until the desired degree of polymerization is achieved.

-

Enzyme Inactivation: The reaction is terminated by heat inactivation of the enzyme.

-

Purification: The resulting oligosaccharide mixture is then purified to isolate the heptamer.

Chemical Synthesis

Direct chemical synthesis allows for precise control over the structure of the resulting oligosaccharide.

-

Starting Materials: The synthesis can start from protected L-gulopyranosyl building blocks, which can be derived from readily available precursors like L-ascorbic acid.[3][4]

-

Glycosylation: Stepwise glycosylation reactions are performed to assemble the heptamer. This involves the activation of a glycosyl donor and its reaction with a glycosyl acceptor.

-

Deprotection and Oxidation: Following the assembly of the carbon backbone, protecting groups are removed, and the primary alcohol at the C6 position of each residue is oxidized to a carboxylic acid.

-

Salt Formation: The final heptaguluronic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate to yield the heptasodium salt.

Purification and Characterization

Purification:

-

Anion Exchange Chromatography: Due to the negative charge of the carboxylate groups, anion exchange chromatography is a highly effective method for separating the oligosaccharides based on their degree of polymerization and overall charge.[2] A salt gradient (e.g., NaAc) is typically used for elution.[2]

-

Size-Exclusion Chromatography (SEC): This technique separates the oligosaccharides based on their size, allowing for the isolation of the heptameric fraction.

Characterization:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified heptasaccharide.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the oligosaccharide, confirming the stereochemistry of the glycosidic linkages and the identity of the monomer units.[2]

Biological Activity and Signaling Pathways

Guluronic acid oligosaccharides (GOS) have been shown to possess immunomodulatory properties, primarily through their interaction with the innate immune system.

Interaction with Toll-Like Receptor 4 (TLR4)

Research has demonstrated that GOS can be recognized by and bind to Toll-like receptor 4 (TLR4) on the surface of macrophages.[5] This interaction triggers the endocytosis of the oligosaccharide via TLR4.[5]

The binding of GOS to TLR4 initiates a downstream signaling cascade that leads to macrophage activation.[5][6] This activation involves the phosphorylation of Akt and the subsequent activation of the nuclear factor-κB (NF-κB) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.[5] Furthermore, GOS stimulates the mitogen-activated protein kinase (MAPK) pathway.[5]

The culmination of these signaling events is the production of inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the promotion of macrophage proliferation.[5] The immunomodulatory effects of guluronic acid have been shown to be mediated, in part, through the TLR2 and TLR4 signaling cascades.[7][8][9]

Applications in Drug Development

The unique properties of this compound and other guluronic acid oligosaccharides make them attractive for various applications in drug development.

-

Drug Delivery Vehicles: The ability of guluronic acid polymers to form hydrogels makes them suitable for controlled drug release applications.[1] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner. Oligosaccharides can also be used to decorate drug delivery vehicles for targeted delivery.[10][11]

-

Wound Healing: Their gel-forming properties are also beneficial in wound healing applications, where they can provide a moist environment and deliver bioactive molecules to the wound site.[1]

-

Immunomodulatory Agents: As demonstrated by their interaction with TLR4, GOS can act as immunomodulators. This opens up possibilities for their use as vaccine adjuvants or as therapeutic agents in diseases where modulation of the immune response is desired.

-

Tissue Engineering: The biocompatibility and gel-forming capabilities of guluronate-rich materials are being explored for creating scaffolds in tissue engineering.

Conclusion

References

- 1. This compound, Purity≥95% - CD BioGlyco [bioglyco.com]

- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 3. Synthesis of alginate oligosaccharides containing L-guluronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Alginate Oligosaccharides Containing L‐Guluronic Acids | Scilit [scilit.com]

- 5. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells. | Semantic Scholar [semanticscholar.org]

- 10. Decorating Delivery Vehicles Using Hyaluronic Acid Oligosaccharides Enables Active Targeting Toward Cancer and Minimizes Adverse Effect of Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Theoretical mechanism of action for L-guluronic acid in biological systems

An In-depth Technical Guide on the Theoretical Mechanism of Action for L-guluronic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-guluronic acid, a C-5 epimer of D-mannuronic acid, is a key monosaccharide component of alginate, a polysaccharide derived from brown algae.[1] While traditionally studied in the context of alginate hydrogels and their physicochemical properties, recent research has illuminated the potential of L-guluronic acid as a standalone bioactive molecule.[2][3] A significant body of evidence now points towards its immunomodulatory and anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development.[4] This technical guide provides a comprehensive overview of the theoretical and known mechanisms of action of L-guluronic acid in biological systems, with a focus on its interactions with key inflammatory pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.

Core Theoretical Mechanism of Action: Modulation of Toll-Like Receptor Signaling

The primary theoretical mechanism of action for L-guluronic acid, particularly its patented α-L-anomer formulation known as G2013, centers on its ability to modulate the Toll-Like Receptor (TLR) signaling pathway.[5][6] TLRs are critical pattern recognition receptors of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), initiate a signaling cascade that leads to the production of pro-inflammatory cytokines.

L-guluronic acid has been shown to downregulate the gene expression of TLR2 and TLR4 in peripheral blood mononuclear cells (PBMCs) of patients with multiple sclerosis and nonalcoholic steatohepatitis (NASH).[5][7][8] This inhibitory effect on TLR expression is a key aspect of its immunomodulatory action. By reducing the abundance of these receptors, L-guluronic acid theoretically decreases the cell's sensitivity to inflammatory stimuli.

The signaling cascade downstream of TLR4 is also significantly impacted. Upon ligand binding, TLR4 typically recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This initiates a phosphorylation cascade that ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes.

Studies have demonstrated that L-guluronic acid (G2013) significantly downregulates the mRNA expression of both MyD88 and NF-κB.[8] This suggests that L-guluronic acid not only reduces the expression of the initial receptor but also inhibits key downstream signaling molecules, thereby providing a multi-level blockade of the inflammatory cascade. One study indicated that this regulatory effect may be mediated in a dose-dependent manner via the Toll-interacting protein (Tollip), a negative regulator of TLR signaling.

The culmination of this pathway inhibition is a marked reduction in the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. sanguinebio.com [sanguinebio.com]

- 5. Effects of guluronic acid (G2013) on gene expression of TLR2, TLR4, MyD88, TNF-α and CD52 in multiple sclerosis under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Human PBMCs [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory Effect of G2013 (α-L-Guluronic Acid) on the TLR2 and TLR4 in Human Mononuclear Cells. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for L-Heptaguluronic Acid Heptasodium Salt in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing L-heptaguluronic acid heptasodium salt in biomedical research, particularly in the fields of drug delivery and wound healing. This compound, an oligosaccharide derived from alginate, offers unique properties for the formation of hydrogels, making it a promising biomaterial for therapeutic applications.

Section 1: Introduction to this compound

This compound is a well-defined, short-chain polymer composed of seven L-guluronic acid residues. A key component of alginic acid, a polysaccharide extracted from brown algae, L-guluronic acid is instrumental in the formation of stable hydrogels through ionic cross-linking with divalent cations such as calcium (Ca²⁺)[1]. These hydrogels can serve as scaffolds in tissue engineering and as matrices for the controlled release of therapeutic agents[1]. Unlike high molecular weight alginates, this short-chain oligosaccharide may offer advantages such as improved solubility and potentially distinct biological activities, including anti-inflammatory properties[1].

Section 2: Applications in Drug Delivery and Wound Healing

The primary application of this compound is in the formulation of hydrogels for controlled drug delivery and as dressings for wound management[1][2]. The hydrogel matrix can encapsulate therapeutic molecules, protecting them from degradation and enabling their sustained release over time[3]. In wound healing, these hydrogels provide a moist environment conducive to tissue repair, facilitate cell migration and proliferation, and can be designed to deliver bioactive agents directly to the wound site[2][4][5].

Section 3: Experimental Protocols

The following protocols are detailed methodologies for key experiments involving hydrogels prepared from this compound.

Protocol for Hydrogel Preparation

This protocol describes the preparation of a basic hydrogel using this compound cross-linked with calcium chloride.

Materials:

-

This compound

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sterile deionized (DI) water

-

Sterile containers

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound by dissolving the powder in sterile DI water to the desired concentration (e.g., 2% w/v). Gently vortex until fully dissolved.

-

To induce gelation, add the CaCl₂ solution to the this compound solution. The ratio of polymer to cross-linker will determine the mechanical properties of the hydrogel. A common starting point is a 10:1 volume ratio of polymer solution to CaCl₂ solution.

-

Mix the components thoroughly by gentle pipetting or vortexing.

-

Allow the mixture to stand at room temperature for the hydrogel to form. Gelation time can vary from minutes to an hour depending on the concentrations used.

-

The resulting hydrogel can be used for in vitro or in vivo experiments. For cell culture experiments, ensure all reagents and materials are sterile.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to evaluate the release kinetics of a model drug from the hydrogel.

Materials:

-

Drug-loaded this compound hydrogel

-

Phosphate-buffered saline (PBS), pH 7.4

-

Model drug (e.g., bovine serum albumin, doxorubicin)

-

Incubator or shaking water bath at 37°C

-

UV-Vis spectrophotometer or fluorescence plate reader

-

Centrifuge tubes

Procedure:

-

Prepare drug-loaded hydrogels by incorporating the model drug into the this compound solution before adding the cross-linker.

-

Place a known amount of the drug-loaded hydrogel into a centrifuge tube.

-

Add a defined volume of pre-warmed PBS (e.g., 5 mL) to the tube.

-

Incubate the tubes at 37°C with gentle agitation.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), collect a sample of the supernatant (e.g., 100 µL).

-

Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

-

Quantify the concentration of the released drug in the collected samples using an appropriate analytical method such as UV-Vis spectrophotometry or fluorescence spectroscopy[6][7].

-

Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vitro Cell Viability Assay

This protocol assesses the biocompatibility of the hydrogel by measuring the viability of cells cultured in its presence.

Materials:

-

This compound hydrogel

-

Human dermal fibroblasts or other relevant cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cell viability reagent (e.g., MTT, AlamarBlue, or Live/Dead staining kit)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or fluorescence microscope

Procedure:

-

Prepare sterile hydrogels in a 96-well plate.

-

Seed cells on top of the hydrogels or encapsulate them within the hydrogel during preparation.

-

Culture the cells for desired time periods (e.g., 24, 48, 72 hours).

-

At each time point, perform a cell viability assay according to the manufacturer's instructions.

-

For MTT assay: Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with a solvent (e.g., DMSO). Measure absorbance at the appropriate wavelength[8].

-

For AlamarBlue assay: Add AlamarBlue reagent to each well, incubate, and measure fluorescence[8].

-

For Live/Dead assay: Stain the cells with calcein-AM (live cells, green fluorescence) and propidium (B1200493) iodide (dead cells, red fluorescence) and visualize using a fluorescence microscope[9][10].

-

-

Compare the viability of cells cultured with the hydrogel to control cells cultured without the hydrogel.

Protocol for In Vitro Wound Healing (Scratch) Assay

This protocol evaluates the effect of the hydrogel on cell migration, a crucial step in wound healing.

Materials:

-

Confluent monolayer of cells (e.g., human dermal fibroblasts or keratinocytes) in a 6-well plate

-

Sterile pipette tip (e.g., 200 µL)

-

This compound hydrogel (or a solution/extract thereof)

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Culture cells to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash with PBS to remove detached cells.

-

Replace the medium with fresh medium. For the experimental group, add the hydrogel on top of the cells or use a conditioned medium that has been in contact with the hydrogel.

-

Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure over time to assess the rate of cell migration[11][12].

Section 4: Data Presentation

The following tables provide a structured format for presenting quantitative data from the described experiments.

Table 1: In Vitro Drug Release Kinetics

| Time (hours) | Concentration of Released Drug (µg/mL) | Cumulative Release (%) |

| 0 | 0 | 0 |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 12 | ||

| 24 | ||

| 48 | ||

| 72 |

Table 2: Cell Viability (MTT Assay)

| Treatment | 24 hours (Absorbance) | 48 hours (Absorbance) | 72 hours (Absorbance) |

| Control (Cells only) | |||

| Hydrogel |

Table 3: In Vitro Wound Closure Rate

| Treatment | 0 hours (Wound Width, µm) | 12 hours (Wound Width, µm) | 24 hours (Wound Width, µm) | 48 hours (Wound Width, µm) | % Wound Closure at 48h |

| Control | |||||

| Hydrogel |

Section 5: Visualizations

The following diagrams illustrate the experimental workflows and underlying principles.

Caption: Workflow for hydrogel preparation.

Caption: Experimental workflow for in vitro drug release.

Caption: Workflow for cell viability assessment.

Caption: Signaling pathway in wound healing.

References

- 1. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]

- 2. Biological Models for Evaluating Hydrogel-Based Formulations in Wound Healing | MDPI [mdpi.com]

- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Innovative hydrogels in cutaneous wound healing: current status and future perspectives [frontiersin.org]

- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Wound Healing Promotion by Hyaluronic Acid: Effect of Molecular Weight on Gene Expression and In Vivo Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Guluronic Acid in Alginate Hydrogel Formation

Introduction

Alginate hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and wound healing, owing to their biocompatibility, low toxicity, and gentle gelation conditions.[1][2] The formation of these hydrogels is primarily achieved through the ionic crosslinking of guluronic acid blocks with divalent cations, most commonly calcium ions (Ca²⁺). The G-blocks form a characteristic "egg-box" structure with these cations, resulting in a three-dimensional hydrogel network.[2][3] The mechanical properties, stability, and drug release kinetics of these hydrogels are highly dependent on the G-block content and the overall molecular weight of the alginate polymer.[1][4] Alginates with a higher G-block content typically form stronger and more brittle hydrogels, while those with a higher M-block content result in softer, more flexible gels.[5]

These notes provide a comprehensive overview of the principles of alginate hydrogel formation, with a special emphasis on the pivotal role of guluronic acid. Detailed protocols for the preparation, characterization, and application of these hydrogels in drug delivery are provided for researchers, scientists, and drug development professionals.

Quantitative Data on Alginate Hydrogel Properties

The properties of alginate hydrogels can be tailored by modulating various parameters, including the concentration of the alginate, the type and concentration of the crosslinking agent, and the guluronic acid (G) content of the alginate.

Table 1: Influence of Alginate and CaCl₂ Concentration on Hydrogel Properties

| Alginate Conc. (% w/v) | CaCl₂ Conc. (mM) | Storage Modulus (G') (Pa) | Swelling Ratio (%) | Reference(s) |

| 1.0 | 10 | Decreases over 24h (dissolution) | Swells | [6] |

| 1.0 | 50 | Stiffer than 10mM crosslinked | Shrinks | [6] |

| 2.0 | 21.8 | 3,500 ± 400 | Not specified | [7] |

| 2.0 | 40.5 | 7,000 ± 600 | Not specified | [7] |

| 2.7 | 0.9% (w/v) | Not specified | ~76% water retaining capacity | [8] |

Table 2: Impact of Guluronic Acid (G) Content on Mechanical Properties

| Alginate Type (G-Content) | Alginate Conc. (% w/v) | Crosslinker | Young's Modulus (kPa) | Reference(s) |

| High G-content | Not specified | Divalent cations | Higher stiffness | [1][4] |

| Low G-content (High M-content) | Not specified | Divalent cations | Lower stiffness (softer) | [5] |

| S-alginate (High G) | 1.0 | 2mM CaCl₂ + 150mM NaCl | 11 | [9] |

| LVM (Low G, High M) | 1.0 | 2mM CaCl₂ + 150mM NaCl | 25 | [9] |

| S-alginate (High G) | 1.0 | 10mM CaCl₂ + 150mM NaCl | 19,230 | [9] |

| LVM (Low G, High M) | 1.0 | 10mM CaCl₂ + 150mM NaCl | 7,356 | [9] |

Table 3: Drug Release from Alginate Hydrogels

| Drug | Alginate Formulation | Release Profile | Key Findings | Reference(s) |

| Bovine Serum Albumin (BSA) | Calcium alginate beads | Sustained release | Release rate influenced by bead size and drying. | [10] |

| Doxorubicin | Alginate/Poly(N-isopropylacrylamide) IPN hydrogel | Sustained release at physiological pH and temperature | Effective for cancer treatment applications. | [11] |

| Ampicillin | Alginate-chitosan beads | Sustained release | Chitosan coating significantly improves drug entrapment and retention. | [12] |

| Diclofenac Sodium | Alginate/2-acrylamide-2-methyl propane (B168953) sulfonic acid hydrogel | Sustained delivery | Higher alginate content led to higher swelling and drug loading efficiency. | [13] |

Experimental Protocols

Protocol 1: Preparation of Calcium Alginate Hydrogel Beads by External Gelation

This protocol describes a common method for preparing alginate hydrogel beads using an external source of calcium ions.

Materials:

-

Sodium alginate powder (specify G-content if known)

-

Calcium chloride (CaCl₂)

-

Deionized water

-

20 mL syringe with a 22-gauge needle

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Prepare Alginate Solution:

-

Dissolve 2.0 g of sodium alginate powder in 100 mL of deionized water to create a 2% (w/v) solution.

-

Stir the solution gently with a magnetic stirrer for 4-6 hours at room temperature until the powder is fully dissolved, avoiding the formation of air bubbles.

-

-

Prepare Crosslinking Solution:

-

Dissolve 1.11 g of CaCl₂ in 100 mL of deionized water to create a 100 mM solution.

-

Stir until the CaCl₂ is completely dissolved.

-

-

Form Hydrogel Beads:

-

Draw the 2% sodium alginate solution into a 20 mL syringe fitted with a 22-gauge needle.

-

Place the beaker with the 100 mM CaCl₂ solution on a magnetic stirrer and stir gently.

-

Extrude the alginate solution dropwise from the syringe into the CaCl₂ solution from a height of approximately 10 cm. Spherical beads will form upon contact with the calcium ions.

-

-

Cure the Beads:

-

Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete crosslinking.

-

-

Wash the Beads:

-

Collect the beads by decanting the CaCl₂ solution.

-